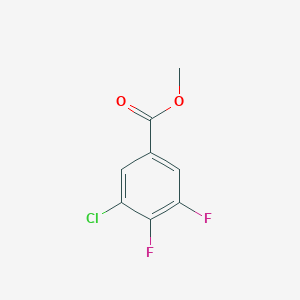

Methyl 3-chloro-4,5-difluorobenzoate

Übersicht

Beschreibung

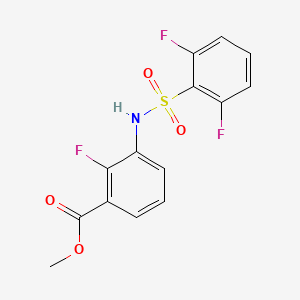

Methyl 3-chloro-4,5-difluorobenzoate is a chemical compound that belongs to the class of organic compounds known as halogenated benzoates. This compound is characterized by a benzene ring substituted with chloro and fluoro groups as well as a methoxy ester function. While the specific compound is not directly described in the provided papers, related compounds with similar structures and substituents have been synthesized and studied, providing insights into the chemical behavior and properties that Methyl 3-chloro-4,5-difluorobenzoate might exhibit.

Synthesis Analysis

The synthesis of related halogenated benzoates typically involves multi-step reactions starting from substituted benzoic acids or their derivatives. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process involving halogenation and esterification steps . Similarly, Methyl m-trifluoromethylbenzoate was synthesized using a starting material of m-methyl benzoyl chloride, followed by side-chain chlorination, fluorination, and esterification . These methods suggest that Methyl 3-chloro-4,5-difluorobenzoate could be synthesized through analogous halogenation and esterification reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzoates is often confirmed using spectroscopic techniques such as FT-IR, NMR, and MS, along with single-crystal X-ray diffraction studies. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and X-ray diffraction . The crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid revealed that the carboxyl group is twisted relative to the benzene ring, a feature that could be present in Methyl 3-chloro-4,5-difluorobenzoate as well . These techniques would likely be applicable in analyzing the molecular structure of Methyl 3-chloro-4,5-difluorobenzoate.

Chemical Reactions Analysis

The reactivity of halogenated benzoates can be influenced by the presence of electron-withdrawing halogen substituents, which can affect the electron density of the benzene ring and thus its participation in various chemical reactions. The synthesis of mesomorphic 3,5-bis(3,4,5-trialkyloxybenzoylamino)-4-methylbenzoates involved intermolecular hydrogen bonding, indicating that halogenated benzoates can engage in such non-covalent interactions . Additionally, the synthesis of chloro(4-methylpent-3-en-1-ynyl)carbene demonstrated the potential for halogenated compounds to undergo photochemical transformations and reactions with alkenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoates can be deduced from their molecular structure and substituents. For instance, the presence of halogen atoms can increase the density and boiling point of the compound. The mesomorphic behavior of certain methyl benzoates suggests that Methyl 3-chloro-4,5-difluorobenzoate may also exhibit liquid crystalline properties under certain conditions . Computational methods such as DFT and HF calculations can provide further insights into the vibrational wavenumbers, hyperpolarizability, and frontier molecular orbitals, which are indicative of the compound's stability, reactivity, and electronic properties .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Methyl 3-chloro-4,5-difluorobenzoate's chemical structure and properties have been studied in depth. For instance, Li et al. (2005) explored the structural characteristics of similar compounds, highlighting their dihedral angles and atomic distances. This research is crucial for understanding the molecular geometry and potential reactivity of methyl 3-chloro-4,5-difluorobenzoate (Li et al., 2005).

Organic Synthesis

Methyl 3-chloro-4,5-difluorobenzoate is utilized in the synthesis of various organic compounds. Thornton and Jarman (1990) described the synthesis of related compounds by reacting specific aniline derivatives with butyllithium followed by methyl chloroformate, showcasing the compound's role in creating complex organic structures (Thornton & Jarman, 1990).

Analytical Chemistry

In analytical chemistry, Elrod et al. (1993) used liquid chromatography to determine 2-chloro-4,5-difluorobenzoic acid and related impurities. Their method involved reversed-phase isocratic systems and ion-pair reagents, demonstrating the compound's importance in analytical methodologies (Elrod et al., 1993).

Environmental Microbiology

The compound's derivatives are also relevant in environmental microbiology. For example, Loffler et al. (1996) researched Desulfitobacterium chlororespirans, which can dechlorinate a compound similar to methyl 3-chloro-4,5-difluorobenzoate, indicating its potential role in microbial processes (Loffler, Sanford, & Tiedje, 1996).

Medicinal Chemistry

In the field of medicinal chemistry, the compound plays a role in the development of pharmaceuticals. Becker (1984) synthesized chlorinated analogues of 3-amino-5-hydroxybenzoic acid from methyl 3-amino-5-hydroxybenzoate for antibiotic biosynthesis studies (Becker, 1984).

Safety and Hazards

“Methyl 3-chloro-4,5-difluorobenzoate” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Eigenschaften

IUPAC Name |

methyl 3-chloro-4,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLVBIYHPRXEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673203 | |

| Record name | Methyl 3-chloro-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214344-87-2 | |

| Record name | Methyl 3-chloro-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026941.png)

![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3026942.png)

![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)

![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)

![6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3026946.png)

![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B3026954.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B3026956.png)